

Fenebrutinib pharmacodynamics biomarker changes

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Biomarker Changes & Clinical Outcomes

The pharmacodynamic effects of **fenebrutinib** are quantified through clinical, radiological, and soluble biomarkers across Phase II and III studies. The table below summarizes the key efficacy and biomarker data.

Biomarker / Outcome	Study Phase & Duration	Result with Fenebrutinib	Significance / Comparator
Annualized Relapse Rate (ARR)	Phase II OLE (96 weeks) [1] [2]	0.06	Equates to ~1 relapse every 17 years [1] [2]
T1 Gadolinium-Enhancing (T1-Gd+) Lesions	Phase II OLE (96 weeks) [1] [2] [3]	0 lesions detected	Markers of active inflammation; indicates suppression of focal inflammatory activity [1] [3]
New/Enlarging T2 Lesions (annualized rate)	Phase II OLE (96 weeks) [1] [2]	0.34 (switched from placebo group)	Decreased from 6.72 at end of 12-week double-blind period [1] [2]

Biomarker / Outcome	Study Phase & Duration	Result with Fenebrutinib	Significance / Comparator
Neurofilament Light Chain (NfL)	Phase II OLE (96 weeks) [3]	Decreased to healthy donor range	Blood/CSF biomarker of neuroaxonal injury; reduction indicates reduced neuronal damage [3]
Disability Progression (EDSS)	Phase II OLE (96 weeks) [1] [2] [3]	No progression observed	Measured by Expanded Disability Status Scale (EDSS) [1] [3]
Relapse Reduction (ARR) in RMS	Phase III (FENhance 2, ≥96 weeks) [4] [5]	Significantly reduced ARR	Active comparator: teriflunomide [4] [5]
Disability Progression in PPMS	Phase III (FENTrepid, ≥120 weeks) [4] [5]	Non-inferior to ocrelizumab	Primary endpoint: time to onset of composite confirmed disability progression (cCDP12) [4] [5]

Experimental Protocols & Methodologies

The key findings on **fenebrutinib**'s pharmacodynamics are derived from a structured clinical development program. Here are the detailed methodologies for the core studies.

- **Study Designs:** The **FENopta** study was a Phase II, randomized, double-blind, placebo-controlled trial over 12 weeks, with an optional open-label extension (OLE) up to 192 weeks [1] [2] [6]. The pivotal **FENhance 1 & 2** (RMS) and **FENTrepid** (PPMS) are Phase III, multicenter, randomized, double-blind, double-dummy, parallel-group studies [4] [5].
- **Patient Populations:** FENopta enrolled 109 adults (18-55 years) with Relapsing Multiple Sclerosis (RMS) [1] [2]. The Phase III programs have larger cohorts: FENhance 1 & 2 include 1,497 RMS patients, and FENTrepid includes 985 PPMS patients [4] [5].
- **Key Biomarker Assessment Methods:**
 - **MRI Analysis:** The primary endpoint for FENopta was the total number of new **T1-Gd+ lesions** on brain MRI scans at weeks 4, 8, and 12 [1] [2]. Secondary MRI endpoints included the number of new or enlarging **T2-weighted lesions** [1] [2].
 - **Clinical Disability Assessment:** Disability progression was measured using the **Expanded Disability Status Scale (EDSS)**, confirmed over 12 or 24 weeks (CDP12/CDP24). The

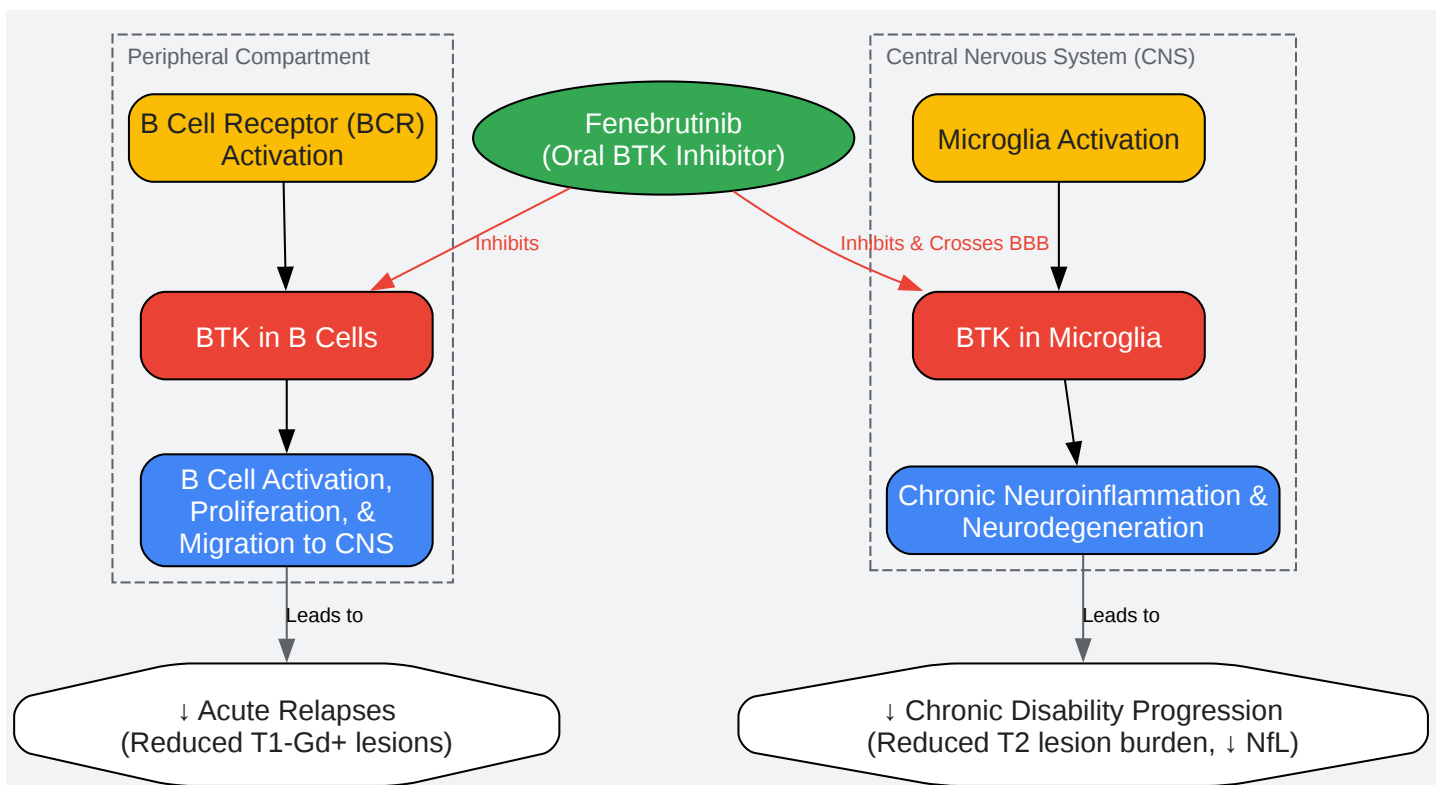
FENtrepid trial in PPMS uses a **composite endpoint (cCDP)** that also incorporates the timed 25-foot walk (T25FW) and the nine-hole peg test (9HPT) for a more sensitive measure [4] [5].

- **Soluble Biomarkers:** An optional sub-study in FENopta involved collecting cerebrospinal fluid (CSF) to measure drug levels and biomarkers of neuronal injury, such as **Neurofilament Light Chain (NfL)** [1] [3].

Mechanism of Action & Signaling Pathways

Fenebrutinib is an oral, reversible, and non-covalent inhibitor of Bruton's Tyrosine Kinase (BTK). Its key pharmacodynamic property is its ability to cross the blood-brain barrier and exert **dual inhibition** on both peripheral and central nervous system (CNS) compartments of inflammation [4] [5] [7].

The following diagram illustrates the proposed mechanism of **fenebrutinib** in multiple sclerosis, highlighting the dual inhibition of peripheral B cells and CNS-resident microglia.



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This dual mechanism of action allows **fenebrutinib** to potentially address both the acute inflammatory relapses driven by peripheral B cells and the chronic, smoldering disability progression linked to compartmentalized inflammation within the CNS [4] [7].

Conclusion

In summary, current evidence indicates **fenebrutinib** positively impacts key MS pharmacodynamic biomarkers by targeting BTK in both B-cells and microglia. This translates to clinical benefits of reduced relapses and slowed disability progression.

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